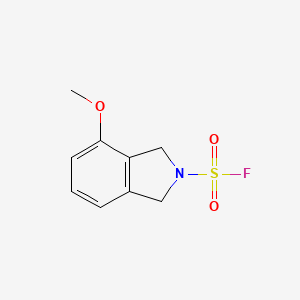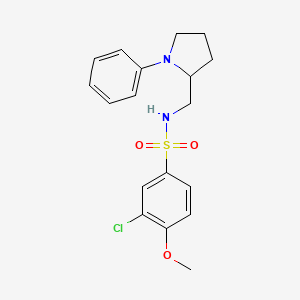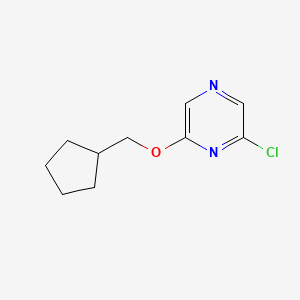
2-Chloro-6-(cyclopentylmethoxy)pyrazine
Vue d'ensemble
Description
2-Chloro-6-(cyclopentylmethoxy)pyrazine (2C6CP) is an organic compound belonging to the pyrazine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 168.57 g/mol. 2C6CP has many applications in the scientific field, from synthesis to research applications. In
Applications De Recherche Scientifique
DNA Binding and Antimicrobial Properties
- DNA Interaction : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit a high affinity for DNA binding. Such compounds have shown potential for clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).
- Antimicrobial Activity : Certain pyrazine analogues have demonstrated significant antimicrobial and antifungal activities. These include chloro-N-phenylpyrazine-carboxamides, which show promising results against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2010).
Synthesis and Chemical Analysis
- Synthesis Methods : Studies have explored efficient synthesis methods for pyrazine derivatives, including 5-Chloropyrido[3,4-b]pyrazines, by condensation processes (Mederski et al., 2003).
- Analytical Techniques : Gas chromatographic methods have been developed for sensitive and specific quantitation of pyrazine derivatives in biological fluids, highlighting their relevance in bioanalytical chemistry (Zacchei et al., 1979).
Pharmacological Applications
- Serotoninmimetic Activity : Some 2-(1-piperazinyl)pyrazines, structurally similar to serotonin, exhibit potent central serotoninmimetic activity, making them interesting for neurological studies (Lumma et al., 1978).
- Antitumor Activity : NH-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).
Material Science Applications
- Electroluminescence Property : Pyrazine derivatives with strong intramolecular charge-transfer chromophoric systems have been investigated for their potential in electroluminescence devices due to their strong fluorescence properties (Jaung et al., 1997).
Propriétés
IUPAC Name |
2-chloro-6-(cyclopentylmethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVIUNZXARJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(cyclopentylmethoxy)pyrazine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

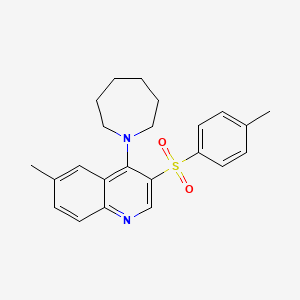
![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)
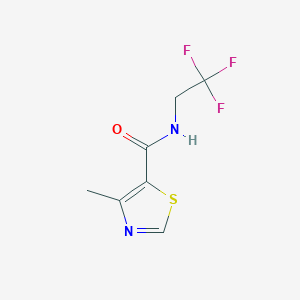
![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)
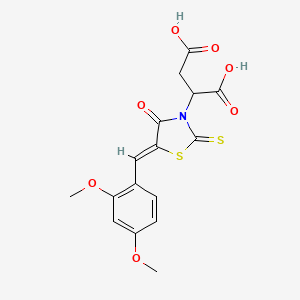
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
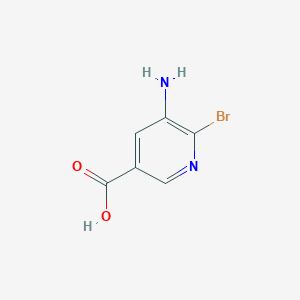
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)
